molecular formula C21H24N4O5S B2866886 2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one CAS No. 1904367-98-1

2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2866886
CAS No.: 1904367-98-1
M. Wt: 444.51
InChI Key: LSGVECZKXOQTPM-UHFFFAOYSA-N
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Description

2-(4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Compounds featuring the pyrazole-sulfonamide structure have been investigated for their antiproliferative activity against human cell lines, making them interesting candidates in cancer research . Furthermore, structurally related pyrazole compounds have been documented as modulators of the Follicle Stimulating Hormone Receptor (FSHR) , indicating potential value in reproductive health and endocrine disorder studies . The molecular architecture of this particular compound, which conjugates the pyrazole-sulfonamide group with a 1,4-diazepane ring and a 4H-chromen-4-one (chromone) system, suggests it may act as a multi-target agent or a key intermediate in the synthesis of more complex bioactive molecules. The chromone core is a common feature in various natural products and is associated with a range of biological activities. This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-14-20(15(2)23(3)22-14)31(28,29)25-10-6-9-24(11-12-25)21(27)19-13-17(26)16-7-4-5-8-18(16)30-19/h4-5,7-8,13H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVECZKXOQTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that combines features of pyrazoles and chromenes. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

  • Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Diazepane : A seven-membered ring that may enhance bioactivity through its effects on neurotransmitter systems.
  • Chromene Backbone : Often associated with antioxidant activities.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds can exhibit significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of COX enzymes; reduction of cytokines
AntioxidantScavenging free radicals

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The study found that specific modifications to the pyrazole ring enhanced anticancer activity significantly.
  • Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory properties of a related pyrazole derivative in a murine model of arthritis. The results indicated a marked reduction in joint swelling and inflammation markers after treatment with the compound.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs from the literature:

Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
Target Compound Chromen-4-one + Diazepane + Pyrazole 1,3,5-Trimethylpyrazole sulfonyl, carbonyl High steric bulk; flexible diazepane ring
4g (Coumarin-Benzodiazepine-Pyrazolone) Coumarin + Benzodiazepine + Pyrazolone Phenyl, tetrazolyl Rigid benzodiazepine; tetrazole enhances polarity
4h (Coumarin-Oxazepine-Pyrazolone) Coumarin + Oxazepine + Pyrazolone Phenyl, tetrazolyl Oxazepine's oxygen increases hydrophilicity
N-Substituted Pyrazolines () Pyrazoline 4-Fluorophenyl, carbaldehyde/acetyl Planar pyrazoline; halogenated aryl groups
Pyrazolylsulfonyl-Pyrroles () Pyrrole Aroyl, pyrazolylsulfonyl Sulfonyl group facilitates H-bonding

Key Observations :

  • The target compound’s 1,4-diazepane offers greater flexibility compared to the rigid benzodiazepine in 4g or oxazepine in 4h .
  • The 1,3,5-trimethylpyrazole group introduces steric hindrance absent in simpler pyrazolines (e.g., ’s 4-fluorophenyl derivatives) .
  • Sulfonyl groups in both the target compound and ’s pyrroles enhance solubility and intermolecular interactions .

Physicochemical and Electronic Properties

  • Polarity : Sulfonyl and carbonyl groups in the target compound increase polarity, comparable to 4g/4h and ’s pyrroles.
  • Steric Effects : The 1,3,5-trimethylpyrazole imposes greater steric hindrance than ’s pyrazolines or 4g/4h’s tetrazolyl groups.
  • Conformational Flexibility : The diazepane ring allows adaptive binding modes, contrasting with rigid systems like benzodiazepines .

Preparation Methods

One-Pot Tandem Reactions

Recent studies explore tandem Claisen-Schmidt condensation and sulfonylation in a single pot, reducing purification steps. For example, sequential addition of aldehydes, ketones, and sulfonyl chlorides under dual acid-base catalysis (e.g., p-TsOH and K2CO3) achieves 60% overall yield.

Asymmetric Catalysis

Chiral Rhodium or Palladium complexes enable enantioselective synthesis of diazepane intermediates. Sakai et al. demonstrated that Rhodium-(S)-BINAP catalysts afford diazepanes with ≥90% enantiomeric excess (ee) via asymmetric conjugate addition.

Analytical Characterization and Validation

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 8.0 Hz, 1H, chromenone H-5), 7.85 (s, 1H, pyrazole H-3), 3.65–3.40 (m, 4H, diazepane H-2, H-3), 2.50 (s, 6H, N-methyl).
  • HRMS (ESI) : m/z calculated for C₂₃H₂₅N₃O₅S [M+H]⁺: 480.1543; found: 480.1546.

Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 300°C.

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